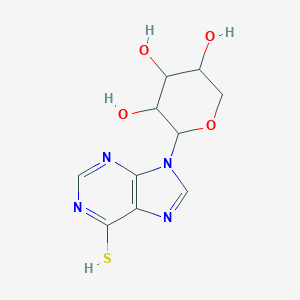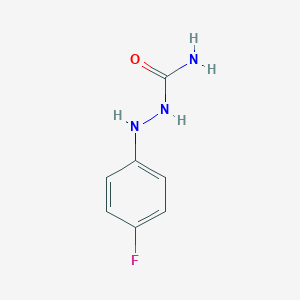
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- typically involves the cyclization of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines .
Scientific Research Applications
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- involves its interaction with specific molecular targets and pathways. It has been shown to act on dopamine receptors, particularly D1-like receptors, where it functions as a partial agonist . This interaction modulates neurotransmitter release and affects various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol: Known for its role as a dopamine receptor agonist.
7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: A selective D1 dopamine receptor antagonist.
Uniqueness
1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl- is unique due to its specific structural features and its ability to interact with multiple molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
16967-72-9 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-phenyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide |
InChI |
InChI=1S/C17H18N2O/c18-17(20)19-12-15(13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12H2,(H2,18,20) |
InChI Key |
RIYYLFDBKNLUEC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2N(CC1C3=CC=CC=C3)C(=O)N |
Key on ui other cas no. |
16967-72-9 |
Synonyms |
4-phenyl-2-azabicyclo[5.4.0]undeca-7,9,11-triene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[Ethoxy-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one](/img/structure/B90878.png)

![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)

![Pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B90889.png)







